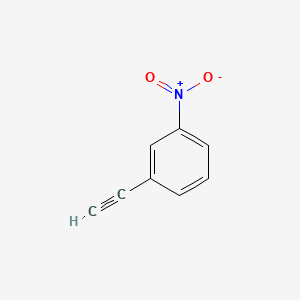
3-Nitrophenylacetylene
Katalognummer B1294367
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: JOUOQPWPDONKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04219679
Procedure details


This experiment was carried out using 735 grams of 3-nitrophenylacetylene in isopropanol (6.6% wt. conc.) over 140 grams of the cobalt polysulfide paste from Example 11. After reaction time of 1.4 hours, analysis showed that 82% of feed had been converted, and that an 82% yield to desired 3-aminophenylacetylene was obtained. About 18% of product was polymeric in nature. This run is summarized in Table 1 below.

[Compound]
Name
cobalt polysulfide
Quantity
140 g
Type
reactant
Reaction Step Two


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]#[CH:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)(C)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]#[CH:11])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
735 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C#C
|
Step Two
[Compound]
|
Name
|
cobalt polysulfide
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction time of 1.4 hours, analysis
|
|
Duration
|
1.4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
